

Rauvoyunine C: A Technical Guide to its Discovery and Natural Source

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Compound of Interest

Compound Name: *Rauvoyunine C*

Cat. No.: *B12322443*

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Abstract

This document provides a comprehensive technical overview of the discovery, natural source, and characterization of **Rauvoyunine C**, a picraline-type indole alkaloid. It details the isolation of this compound from its natural source, *Rauvolfia yunnanensis*, and provides an in-depth summary of the experimental protocols used for its structure elucidation. All relevant quantitative and spectroscopic data are presented in structured tables for ease of reference and comparison. A detailed experimental workflow is visualized to guide researchers in the replication of the isolation and purification process.

Introduction

Rauvoyunine C is a recently discovered indole alkaloid belonging to the picraline subclass. It was first isolated from the aerial parts of *Rauvolfia yunnanensis*, a plant species known for being a rich source of biologically active alkaloids.^[1] The discovery of **Rauvoyunine C** contributes to the growing family of complex indole alkaloids and presents a new molecule for investigation in drug discovery and pharmacological studies. This guide serves as a core technical resource for researchers interested in the chemistry and sourcing of **Rauvoyunine C**.

Natural Source and Discovery

Rauvouyunine C was identified as a new natural product during a phytochemical investigation of *Rauvolfia yunnanensis* Tsiang, a medicinal plant from the Apocynaceae family.[1][2] The aerial parts of this plant were collected and subjected to extraction and isolation procedures, leading to the identification of **Rauvouyunine C** alongside two other new indole alkaloids, Rauvouyunine A and B.[1]

Physicochemical and Spectroscopic Data

The structural elucidation of **Rauvouyunine C** was accomplished through extensive spectroscopic analysis.[1] The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of **Rauvouyunine C**

Property	Value	Reference
Molecular Formula	$C_{32}H_{36}N_2O_9$	
Molecular Weight	592.7 g/mol	
Appearance	Yellowish, amorphous powder	
Melting Point	173-175°C (acetone)	
Optical Rotation	$[\alpha]D^{25} - 116.8$ (c 0.18, MeOH)	
CAS Number	1211543-01-9	

Table 2: Spectroscopic Data for **Rauvouyunine C**

Spectroscopy	Data	Reference
UV (MeOH)	λ_{max} : 269, 293 (sh) nm	
IR (KBr)	ν_{max} 3433, 2945, 1722, 1625, 1590, 1503, 1459, 1384, 1416, 1335, 1226, 1127 cm^{-1}	
HRESIMS (pos.)	m/z 593.2496 $[\text{M} + \text{H}]^+$ (calc. for $\text{C}_{32}\text{H}_{37}\text{N}_2\text{O}_9$, 593.2499)	
^1H NMR (CDCl_3)	See Table 3	
^{13}C NMR (CDCl_3)	See Table 3	

Table 3: ^1H and ^{13}C NMR Data for **Rauvovunine C** (in CDCl_3)

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
2	100.1	-
3	54.1	3.32, m
5	52.3	4.39, m
6	21.9	1.85, m; 2.51, m
7	56.4	-
8	134.4	-
9	123.6	7.29, d, 8.3
10	97.9	6.26, br. s
11	160.1	-
12	108.3	6.04, br. d, 8.3
13	142.9	-
16	78.9	-
17	65.9	4.98, s
18	13.0	1.62, d, 6.7
19	125.9	5.48, q, 6.7
20	134.1	-
21	60.1	3.82, m
1'-OMe	56.2	3.87, s
2'-OMe	60.9	3.87, s
3'-OMe	56.2	3.87, s
4'	142.3	-
5'	106.8	6.94, s
6'	153.1	-

7'	165.7	-
11-OMe	55.4	3.45, s
COOMe	52.8	3.64, s
COOMe	171.0	-

Data adapted from He et al., 2012.

Experimental Protocols

The following is a detailed description of the methodologies employed in the isolation and structure elucidation of **Rauvovunine C**, based on the original discovery publication.

Plant Material

The aerial parts of *Rauvolfia yunnanensis* were collected and identified. A voucher specimen was deposited for future reference.

Extraction and Isolation

The air-dried and powdered aerial parts of *R. yunnanensis* were subjected to an exhaustive extraction process using methanol (MeOH) at room temperature. The resulting crude extract was then partitioned between ethyl acetate (EtOAc) and 3% hydrochloric acid (HCl). The acidic aqueous layer, containing the alkaloids, was basified with ammonia ($\text{NH}_3 \cdot \text{H}_2\text{O}$) to a pH of 9-10 and subsequently extracted with chloroform (CHCl_3) to yield the crude alkaloid fraction.

This crude alkaloid mixture was then subjected to multiple chromatographic steps for purification. The primary separation was achieved using a silica gel column, eluted with a gradient of chloroform and methanol. Further purification of the fractions was carried out using repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative thin-layer chromatography (pTLC) to afford pure **Rauvovunine C**.

Structure Elucidation

The chemical structure of **Rauvovunine C** was determined using a combination of modern spectroscopic techniques:

- UV Spectroscopy: The UV spectrum was recorded on a spectrophotometer to identify the chromophoric system present in the molecule.
- Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared spectrometer to identify functional groups.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments were conducted to establish the complete planar structure and relative stereochemistry of **Rauvovunine C**.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation and purification of **Rauvovunine C** from its natural source.



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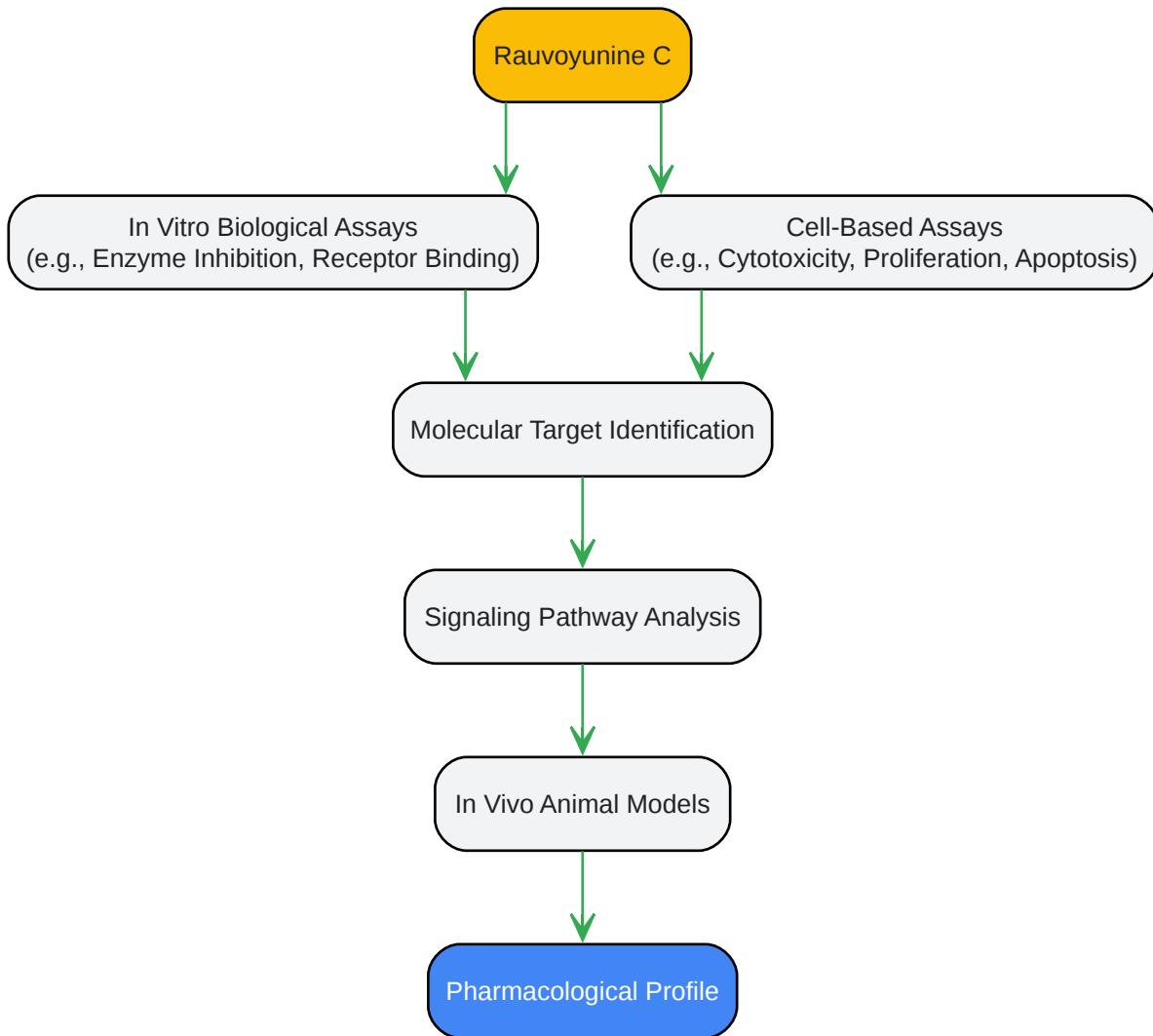
Caption: Isolation and Purification Workflow for **Rauvovunine C**.

Signaling Pathways and Logical Relationships

As **Rauvovunine C** is a newly discovered compound, its specific biological activities and interactions with signaling pathways have not yet been extensively studied. The initial publication reported that **Rauvovunine C** was evaluated for its cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) but was found to be inactive.

Further research is required to elucidate the pharmacological profile of **Rauvovunine C** and to identify any potential molecular targets or effects on cellular signaling pathways. The diagram

below represents a generalized logical relationship for future investigation into the bioactivity of **Rauvovunine C**.



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Caption: Investigative Workflow for **Rauvovunine C** Bioactivity.

Conclusion

Rauvovunine C is a novel picraline-type indole alkaloid isolated from *Rauvolfia yunnanensis*. Its structure has been rigorously characterized using modern spectroscopic methods. This technical guide provides a centralized resource of its discovery, natural source, and the experimental procedures utilized for its isolation and characterization. While initial cytotoxic screenings were negative, the complex structure of **Rauvovunine C** warrants further

investigation to explore its full pharmacological potential. The detailed information presented herein is intended to facilitate future research and drug development efforts centered on this intriguing natural product.

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References

- 1. Three new indole alkaloids from *Rauvolfia yunnanensis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five new indole alkaloids from the leaves of *Rauvolfia yunnanensis* - PubMed [pubmed.ncbi.nlm.nih.gov]
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